molecular formula C8H11NO3 B042286 Ethyl 4,5-dimethyloxazole-2-carboxylate CAS No. 33123-73-8

Ethyl 4,5-dimethyloxazole-2-carboxylate

Cat. No.: B042286
CAS No.: 33123-73-8
M. Wt: 169.18 g/mol
InChI Key: WUJJALUYISMRGX-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyloxazole-2-carboxylate is a chemical compound with the molecular formula C8H11NO3. It is a member of the oxazole family, characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is often used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,5-dimethyloxazole-2-carboxylate can be synthesized through several methods. One common route involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl acetoacetate with an appropriate amine and a dehydrating agent can yield the desired oxazole ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. These reactions are typically carried out in reactors equipped with temperature and pressure control to ensure optimal yields and purity. The use of catalysts and solvents can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyloxazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-2-carboxylic acids, while reduction can produce oxazole alcohols .

Scientific Research Applications

Ethyl 4,5-dimethyloxazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4,5-dimethyloxazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4,5-dimethyloxazole-2-carboxylate is unique due to the presence of both methyl groups and the ethyl ester functionality. This combination of structural features imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

IUPAC Name

ethyl 4,5-dimethyl-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-4-11-8(10)7-9-5(2)6(3)12-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJJALUYISMRGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(O1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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